2,2-Dimethylhexane

Description

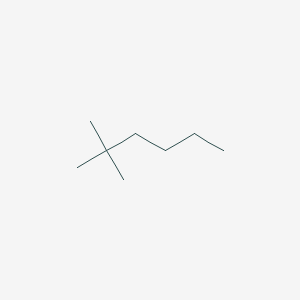

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTJDUOFAQWHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073200 | |

| Record name | Hexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid; [Aldrich MSDS] | |

| Record name | 2,2-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

34.0 [mmHg] | |

| Record name | 2,2-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-73-8, 29222-48-8 | |

| Record name | 2,2-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029222488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1EH35W01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylhexane, a branched alkane of interest in various fields of chemical research and development. The document details methodologies including organometallic routes and industrial processes, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic strategies.

Organometallic Approaches to this compound

Organometallic reagents offer a versatile and controlled approach for the laboratory-scale synthesis of specifically branched alkanes like this compound. The Corey-House synthesis, utilizing organocuprates, is a particularly effective method for the formation of the required carbon-carbon bond.

Corey-House Synthesis

The Corey-House synthesis is a powerful C-C bond-forming reaction that involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2] For the synthesis of this compound, this would involve the reaction of lithium di-n-butylcuprate with a tert-butyl halide, or lithium di-tert-butylcuprate with a n-butyl halide. The latter is generally less efficient due to the steric hindrance of the tert-butyl group.

Reaction Scheme:

2 BuLi + CuI → Li[Bu₂Cu] + LiI Li[Bu₂Cu] + t-BuCl → this compound + BuCu + LiCl

Materials:

-

n-Butyllithium (in hexanes)

-

Copper(I) iodide (CuI)

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Preparation of Lithium Di-n-butylcuprate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (2 equivalents) to the stirred suspension under a nitrogen atmosphere. The formation of the Gilman reagent is indicated by a color change.

-

Coupling Reaction: To the freshly prepared lithium di-n-butylcuprate solution at 0 °C, add tert-butyl chloride (1 equivalent) dropwise from the addition funnel.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield this compound.

Grignard Reagent Cross-Coupling

An alternative organometallic approach involves the cross-coupling of a Grignard reagent with an alkyl halide, often catalyzed by a transition metal salt. For the synthesis of this compound, this could involve the reaction of tert-butylmagnesium chloride with 1-bromobutane.

Reaction Scheme:

t-BuCl + Mg → t-BuMgCl t-BuMgCl + BuBr --(catalyst)--> this compound + MgClBr

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (for activation)

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Activate the magnesium with a small crystal of iodine.

-

Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.[3]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of a suitable transition metal salt (e.g., copper(I) iodide).

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours or until completion (monitored by GC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts.

-

Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation and then purify the this compound by fractional distillation.

Industrial Synthesis Methods

On an industrial scale, this compound is typically produced as a component of high-octane gasoline through processes like catalytic alkylation and isomerization of alkanes. These methods are designed for large-volume production and focus on the overall enhancement of fuel properties.

Catalytic Alkylation

Catalytic alkylation involves the reaction of an isoparaffin (like isobutane) with an olefin (like 1-butene or 2-butene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[4] The reaction proceeds through a carbocation mechanism.

Reaction Mechanism Overview:

-

Initiation: Protonation of the butene by the acid catalyst to form a sec-butyl carbocation.

-

Propagation: The sec-butyl carbocation can isomerize to the more stable tert-butyl carbocation via hydride transfer from isobutane. This tert-butyl carbocation then reacts with another butene molecule to form a C8 carbocation, which can then abstract a hydride from isobutane to yield a branched octane isomer (including this compound) and regenerate the tert-butyl carbocation.

-

Termination: Various side reactions can lead to the termination of the chain reaction.

| Parameter | Value |

| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF) |

| Reactants | Isobutane and Butenes |

| Temperature | 0-10 °C (H₂SO₄); 25-45 °C (HF) |

| Pressure | Sufficient to maintain liquid phase |

| Isobutane/Olefin Ratio | High (e.g., 10:1) to minimize polymerization |

Isomerization of n-Octane

Skeletal isomerization of straight-chain alkanes is another key industrial process for producing branched isomers with higher octane ratings.[5] n-Octane can be isomerized over a bifunctional catalyst, typically containing a noble metal (like platinum) on an acidic support (like chlorinated alumina or a zeolite).

Reaction Pathway:

n-octane ⇌ methylheptanes ⇌ dimethylhexanes (including this compound) ⇌ trimethylpentanes

The product distribution is influenced by thermodynamic equilibrium and catalyst properties.

| Parameter | Value |

| Catalyst | Platinum on an acidic support (e.g., chlorinated Al₂O₃) |

| Feedstock | n-Octane rich stream |

| Temperature | 120-180 °C |

| Pressure | 15-30 atm |

| Hydrogen Atmosphere | To suppress cracking and coke formation |

Data Presentation

Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR | δ (ppm): ~0.87 (s, 9H, (CH₃)₃C-), ~0.89 (t, 3H, -CH₂CH₃), ~1.25 (m, 6H, -CH₂(CH₂)₃CH₃)[1] |

| ¹³C NMR | δ (ppm): ~14.2 (-CH₂C H₃), ~23.3 (-C H₂(CH₂)₂CH₃), ~29.3 ((C H₃)₃C-), ~30.1 ((CH₃)₃C -), ~32.0 (-C H₂CH₂CH₃), ~44.1 (-C H₂C(CH₃)₃)[2] |

| IR (Vapor Phase) | Major peaks (cm⁻¹): ~2955 (C-H stretch), ~1468 (C-H bend), ~1367 (C-H bend, gem-dimethyl)[4][6] |

| Mass Spectrometry | m/z: 57 (base peak, [C₄H₉]⁺), 41, 71, 99, 114 (M⁺)[7] |

Visualizations

Synthesis Pathways and Workflows

References

- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 2. Corey-House_synthesis [chemeurope.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 590-73-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 7. grokipedia.com [grokipedia.com]

Spectroscopic Profile of 2,2-Dimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylhexane, a saturated acyclic hydrocarbon. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C8H18), both ¹H and ¹³C NMR spectra offer distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.87 | Triplet | 3H | -CH₃ (at C6) |

| ~0.85 | Singlet | 9H | -C(CH₃)₃ |

| ~1.25 | Multiplet | 4H | -CH₂- (at C4 & C5) |

| ~1.18 | Triplet | 2H | -CH₂- (at C3) |

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays six signals, consistent with the six distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~14.2 | Primary (-CH₃) | C6 |

| ~23.2 | Secondary (-CH₂) | C5 |

| ~29.1 | Primary (-CH₃) | C1 (3 equivalent carbons) |

| ~31.9 | Quaternary (-C-) | C2 |

| ~36.9 | Secondary (-CH₂) | C4 |

| ~42.0 | Secondary (-CH₂) | C3 |

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations. The absence of significant absorptions in other regions indicates the lack of functional groups.[1]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | -CH₂- bend (scissoring) |

| 1380-1365 | Medium-Weak | -CH₃ bend (umbrella) |

| ~1368 | Strong | Gem-dimethyl split |

Note: Data obtained from various sources including the NIST WebBook.[2][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion. The fragmentation pattern is a key identifier for the compound's structure. The molecular ion peak (m/z = 114) is often weak or absent due to the high stability of the resulting carbocation fragments.[4][5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Fragment Ion |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | ~60 | [C₃H₇]⁺ (propyl cation) |

| 71 | ~30 | [C₅H₁₁]⁺ |

| 99 | ~5 | [M-15]⁺ ([C₇H₁₅]⁺) |

| 114 | Very Low / Absent | [M]⁺ ([C₈H₁₈]⁺) |

The base peak at m/z = 57 corresponds to the highly stable tert-butyl cation, formed by cleavage of the C2-C3 bond.

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbon.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][6]

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify the major absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.[7]

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a range of m/z values (e.g., 30-150 amu) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. Determine the base peak and the relative abundances of the other significant peaks.

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

References

- 1. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. books.rsc.org [books.rsc.org]

- 5. Although this compound has a molecular weight of 114, no peak is obs.. [askfilo.com]

- 6. webassign.net [webassign.net]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Physical Properties of 2,2-Dimethylhexane, Focusing on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,2-dimethylhexane, with a particular focus on its boiling point. This information is critical for professionals in research, science, and drug development who require a thorough understanding of the physicochemical characteristics of organic compounds for applications in solvent selection, reaction engineering, and formulation development.

Core Physical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C8H18. Its structure, characterized by a quaternary carbon, significantly influences its physical properties, most notably its boiling point, when compared to its linear and less-branched isomers.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Boiling Point | 107 °C (at 760 mmHg)[1][2][3][4][5] |

| Molecular Weight | 114.23 g/mol [3][6] |

| Density | 0.693 g/mL at 25 °C[2][3][4][5] |

| Refractive Index | 1.393 at 20 °C[1][2][3][4] |

| Melting Point | -121 °C[1][6] |

| Vapor Pressure | 1.22 psi (37.7 °C)[2][3][5] |

The Influence of Molecular Structure on Boiling Point

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces.[7][8][9][10] For isomeric alkanes, such as the various forms of octane, the degree of branching in the carbon chain plays a crucial role in determining the boiling point.[7][8][9][10]

Generally, as the degree of branching increases, the molecule becomes more compact and spherical.[11] This reduction in surface area diminishes the points of contact between adjacent molecules, leading to weaker London dispersion forces.[7][11] Consequently, less energy is required to overcome these intermolecular forces, resulting in a lower boiling point.[7][8][9][10] The relationship between the molecular structure of octane isomers and their boiling points is illustrated in the diagram below.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample of a liquid like this compound is the Thiele tube method.[12]

Experimental Protocol: Thiele Tube Method

This protocol outlines the steps for determining the boiling point of this compound using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or a small piece of rubber tubing to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable high-boiling liquid

-

Sample of this compound

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of about 1-2 cm.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the bulb of the thermometer.

-

Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is below the level of the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

-

Recording: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point. For accuracy, the determination should be repeated at least once.

The following diagram illustrates the workflow for the experimental determination of the boiling point using the Thiele tube method.

Conclusion

The boiling point of this compound is a key physical property that is significantly influenced by its molecular structure. Its branched nature results in a lower boiling point compared to its linear isomer, n-octane, due to reduced intermolecular van der Waals forces. Accurate determination of this property, for which the Thiele tube method is a reliable technique, is essential for its effective use in various scientific and industrial applications.

References

- 1. This compound [stenutz.eu]

- 2. 2,2-Dimethyl hexane [chembk.com]

- 3. 2,2-二甲基己烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 590-73-8 [chemicalbook.com]

- 6. This compound | CAS#:590-73-8 | Chemsrc [chemsrc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Concept [jove.com]

Introduction to 2,2-Dimethylhexane and its Solubility

An In-depth Technical Guide to the Solubility of 2,2-Dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a scarcity of direct quantitative experimental data in publicly available literature, this guide employs a theoretical framework based on Hildebrand solubility parameters to predict miscibility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid alkane is provided for researchers seeking to generate empirical data.

This compound is a branched-chain alkane with the chemical formula C₈H₁₈.[1] As a nonpolar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like." This principle states that nonpolar solutes will dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The intermolecular forces in this compound are limited to weak van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to be readily soluble in other nonpolar organic solvents but insoluble in highly polar solvents like water.[1] For drug development professionals, understanding the solubility of such aliphatic compounds is crucial for solvent selection in synthesis, purification, and formulation processes.

Theoretical Framework: The Hildebrand Solubility Parameter

To provide a more quantitative prediction of solubility, the Hildebrand solubility parameter (δ) can be utilized.[2][3] The Hildebrand solubility parameter is the square root of the cohesive energy density, which is the energy required to separate molecules from one another.[2][3] Materials with similar Hildebrand solubility parameters are likely to be miscible, as the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy gained from solute-solvent interactions.[2][3]

The Hildebrand solubility parameter is calculated using the following equation:

δ = [(ΔHᵥ - RT) / Vₘ]¹ᐟ²

Where:

-

ΔHᵥ is the enthalpy of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vₘ is the molar volume

For this compound, with an enthalpy of vaporization of approximately 36.6 kJ/mol at 298.15 K, a molecular weight of 114.23 g/mol , and a density of 0.693 g/mL at 25°C, the molar volume is approximately 164.83 cm³/mol.[3] This gives an estimated Hildebrand solubility parameter of ~14.1 MPa¹ᐟ² .

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the Hildebrand solubility parameters for a range of common organic solvents and a qualitative prediction of the miscibility of this compound in each. A smaller difference (Δδ) between the solubility parameters of this compound (~14.1 MPa¹ᐟ²) and the solvent suggests higher miscibility.

| Solvent | Hildebrand Solubility Parameter (δ) (MPa¹ᐟ²) | Predicted Miscibility with this compound |

| n-Hexane | 14.9 | High |

| Cyclohexane | 16.8 | High |

| Toluene | 18.2 | Moderate |

| Diethyl Ether | 15.1 | High |

| Chloroform | 19.0 | Moderate |

| Dichloromethane | 20.2 | Low |

| Acetone | 20.0 | Low |

| Ethyl Acetate | 18.6 | Moderate |

| Isopropanol | 23.5 | Low |

| Ethanol | 26.0 | Low |

| Methanol | 29.7 | Low |

| Dimethyl Sulfoxide (DMSO) | 24.5 | Low |

Experimental Protocol for Determining Liquid-Liquid Solubility

This section outlines a generalized and robust methodology for experimentally determining the solubility of a liquid solute, such as this compound, in a liquid solvent. The method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

4.1. Materials and Equipment

-

Solute (this compound) of high purity

-

Solvent of interest (e.g., Toluene) of high purity

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC with a refractive index detector)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

For example, prepare standards ranging from 1% to 50% (w/w) by accurately weighing both the solute and solvent in volumetric flasks.

-

-

Sample Preparation and Equilibration:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved solute) should be visible.

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for the separation of the two phases.

-

Alternatively, the vials can be centrifuged to accelerate phase separation.

-

-

Sample Analysis:

-

Carefully extract an aliquot from the solvent-rich phase (the saturated solution) using a syringe. Avoid disturbing the interface or any of the undissolved solute phase.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis. This step is crucial to remove any micro-droplets of the undissolved phase.

-

Analyze the filtered sample using a calibrated GC-FID or other suitable analytical instrument.

-

Run the previously prepared standard solutions to generate a calibration curve (peak area vs. concentration).

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as a weight/weight percentage (w/w%), weight/volume percentage (w/v%), or mole fraction at the specified temperature.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a liquid in a liquid solvent.

References

An In-depth Technical Guide to 2,2-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylhexane, a branched-chain alkane of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis, and relevant experimental methodologies, presented in a format tailored for technical experts.

Chemical Identity: CAS Number and Synonyms

This compound is registered under the CAS Number 590-73-8 .[1][2][3][4][5] It is a structural isomer of octane. Over the years, it has been referred to by several synonyms in literature and commercial listings.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 590-73-8[1][2][3][4][5] |

| Molecular Formula | C₈H₁₈[1][2][3] |

| Synonyms | Hexane, 2,2-dimethyl-[2][6]; n-Butyltrimethylmethane[4][6]; (CH₃)₃C(CH₂)₃CH₃[4][6]; NSC 174065[2][4][6] |

| EC Number | 209-689-4[5] |

| PubChem CID | 11551[2][4] |

Physicochemical Properties

This compound is a colorless, flammable liquid.[2] Its branched structure significantly influences its physical properties, such as its boiling point and octane rating, when compared to its straight-chain isomer, n-octane.[6] A summary of its key quantitative properties is provided below.

Table 2.1: Physical and Chemical Properties of this compound

| Property | Value | Units |

| Molecular Weight | 114.23 | g/mol [1][2][5] |

| Density | 0.6954 @ 20°C | g/cm³[6] |

| Boiling Point | 106.86 | °C[6] |

| Melting Point | -121.2 | °C[7] |

| Flash Point | -3.3 | °C[7] |

| Vapor Pressure | 34.1 @ 25°C | mmHg[2][7] |

| Refractive Index (n²⁰/D) | 1.3940 | -[6] |

| Water Solubility | Insoluble | -[6] |

| LogP (Octanol/Water) | 4.64 | -[7] |

Applications in Research and Industry

While not a direct active pharmaceutical ingredient, this compound and similar branched alkanes are relevant to drug development and other research areas in several capacities:

-

Solvents and Reaction Media: Its non-polar nature and specific boiling point make it a candidate as a solvent in organic synthesis.[6]

-

Fuel Science: As a component of gasoline, its high octane rating is of significant interest in fuel formulation and combustion studies.[6]

-

Reference Compound: In analytical chemistry, it serves as a reference standard in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.

-

Adsorption Studies: It is used as a model compound to study the adsorption and diffusion of branched alkanes on microporous materials like zeolites, which is crucial for developing catalysts and separation technologies.

-

Atmospheric Chemistry: this compound has been identified as a product in simulated atmospheres of celestial bodies like Titan, aiding in the understanding of extraterrestrial hydrocarbon chemistry.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and study of this compound.

Laboratory Synthesis via Grignard Reagent

The synthesis of branched alkanes like this compound can be achieved through the coupling of a Grignard reagent with an appropriate alkyl halide. A representative procedure is detailed below.

Objective: To synthesize a branched alkane via the reaction of a tertiary Grignard reagent with a primary alkyl halide. This protocol is adapted from general procedures for Grignard-based hydrocarbon synthesis.

Materials:

-

tert-Butyl chloride

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the tert-butyl chloride solution to the flask to initiate the reaction. The reaction is indicated by bubble formation and a gentle reflux.

-

Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromobutane solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid to dissolve any remaining magnesium salts.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a complex hydrocarbon matrix, such as a gasoline sample.

Instrumentation and Materials:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

-

A non-polar capillary column (e.g., HP-5ms).

-

This compound standard (>98% purity).

-

Internal standard (e.g., Decane).

-

Solvent for dilution (e.g., Pentane or Hexane).

-

Volumetric flasks and microsyringes.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 ppm) in the chosen solvent.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the sample (e.g., 0.1, 1, 10, 50, 100 ppm).

-

Add a constant concentration of the internal standard to each calibration standard and the sample to be analyzed.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the hydrocarbon matrix (e.g., gasoline) into a volumetric flask.

-

Dilute the sample with the solvent to a known volume.

-

Add the internal standard to the diluted sample.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the standards and sample into the GC.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 40 °C (hold for 4 minutes), then ramp at a suitable rate (e.g., 5 °C/min) to 240 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (if applicable):

-

Ion Source Temperature: 230 °C

-

Scan Range: 45-300 amu.

-

-

-

Data Analysis:

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for both compounds.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown sample using the calibration curve.

-

Adsorption Isotherm Measurement

Objective: To determine the adsorption isotherm of this compound vapor on a microporous adsorbent material (e.g., zeolite).

Instrumentation and Materials:

-

Volumetric or gravimetric gas adsorption analyzer.

-

Microporous adsorbent (e.g., MFI zeolite).

-

This compound liquid (high purity).

-

Vacuum pump.

-

Heating mantle.

Procedure:

-

Adsorbent Activation:

-

Place a known mass of the adsorbent material into the sample cell of the adsorption analyzer.

-

Heat the sample under high vacuum at an elevated temperature (e.g., 350-400 °C) for several hours to remove any pre-adsorbed water or other volatile species.

-

-

Isotherm Measurement (Volumetric Method):

-

Cool the activated sample to the desired experimental temperature (e.g., 25 °C) and maintain this temperature throughout the experiment.

-

Introduce a known amount of this compound vapor into the manifold of a known volume.

-

Measure the pressure of the vapor.

-

Expand the vapor into the sample cell containing the adsorbent.

-

Allow the system to equilibrate until the pressure is stable. The decrease in pressure is used to calculate the amount of this compound adsorbed by the material.

-

Repeat this process by incrementally adding more vapor to generate the adsorption isotherm (amount adsorbed vs. equilibrium pressure).

-

-

Data Analysis:

-

Plot the amount of this compound adsorbed (typically in mmol/g) against the equilibrium pressure.

-

Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, BET) to determine key adsorption parameters such as monolayer capacity and adsorption affinity.

-

Visualizations of Key Processes

Synthesis Pathway

References

Thermodynamic Properties of 2,2-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for 2,2-Dimethylhexane (C₈H₁₈), a branched alkane of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) databases, and is intended to serve as a reliable resource for research and development.

Core Thermodynamic Data

The fundamental thermodynamic properties of this compound are summarized in the tables below. These values are essential for understanding the compound's behavior in chemical reactions, phase transitions, and for process design and optimization.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar

| Property | Symbol | Phase | Value | Units | Reference |

| Enthalpy of Formation | ΔfH° | gas | -208.4 ± 1.0 | kJ/mol | [1] |

| Enthalpy of Formation | ΔfH° | liquid | -244.0 ± 0.9 | kJ/mol | [1] |

| Enthalpy of Combustion | ΔcH° | liquid | -5466.2 ± 0.8 | kJ/mol | [1] |

| Entropy | S° | gas | 425.29 | J/mol·K | [1] |

Table 2: Phase Transition Properties

| Property | Symbol | Value | Units | Reference |

| Normal Boiling Point | Tb | 380.0 | K | [2] |

| Enthalpy of Vaporization at Tb | ΔvapH | 32.07 | kJ/mol | [2] |

| Melting Point | Tm | 151.9 | K | [1] |

Table 3: Temperature-Dependent Ideal Gas Phase Molar Heat Capacity (Cp)

The molar heat capacity of this compound in the ideal gas phase can be represented by the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for this compound are provided in the NIST WebBook. The following table presents selected values for molar heat capacity at constant pressure over a range of temperatures.

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 188.9 |

| 400 | 229.4 |

| 500 | 266.3 |

| 600 | 299.1 |

| 700 | 328.1 |

| 800 | 353.9 |

| 900 | 377.0 |

| 1000 | 397.8 |

Data sourced and calculated from the NIST Chemistry WebBook.

Experimental Protocols

The thermodynamic data presented in this guide are the result of meticulous experimental work, followed by a rigorous critical evaluation process by institutions like the Thermodynamics Research Center (TRC) at NIST.[3] Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined by Prosen and Rossini in 1945 using a bomb calorimeter.[4]

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder, typically a platinum crucible, inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is then submerged in a known mass of water in an insulated container, the calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter to rise. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined separately by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the this compound sample is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Determination of Heat of Vaporization and Heat Capacity

The heat of vaporization and the heat capacity of this compound were measured by Osborne and Ginnings in 1947 using a specially designed adiabatic calorimeter.[5]

Methodology for Adiabatic Calorimetry:

-

Calorimeter Design: The apparatus consists of a sample vessel (the calorimeter) surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter at all times, thereby minimizing heat exchange with the surroundings.[6]

-

Sample Loading: A known mass of purified this compound is introduced into the calorimeter.

-

Heat Capacity Measurement:

-

A precisely measured amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise.

-

The temperature of the sample is measured with high-accuracy resistance thermometers before and after the energy input.

-

The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change, after correcting for the heat capacity of the calorimeter itself. This process is repeated over a range of temperatures.

-

-

Heat of Vaporization Measurement:

-

The sample is heated to its boiling point at a controlled pressure.

-

A measured amount of electrical energy is supplied to the calorimeter to cause a portion of the liquid to vaporize at a constant temperature and pressure.

-

The amount of vapor produced is determined by collecting and weighing the condensed vapor.

-

The molar enthalpy of vaporization is then calculated from the energy input and the number of moles of the substance vaporized.

-

Determination of Absolute Entropy

The absolute entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics.[7]

Methodology:

-

Low-Temperature Heat Capacity Measurements: The heat capacity of this compound is measured from as low a temperature as possible (approaching 0 K) up to the desired temperature using adiabatic calorimetry.

-

Extrapolation to 0 K: Since measurements cannot be made at absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using the Debye extrapolation, which states that Cp is proportional to T³.

-

Integration of Heat Capacity Data: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T.[8]

-

S°(T) = ∫0T (Cp/T') dT'

-

-

Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling) occur between 0 K and the desired temperature T, the entropy change for each transition (ΔHtransition/Ttransition) must be added to the integral.

Visualizations

NIST/TRC Data Evaluation Workflow

The following diagram illustrates the process by which the Thermodynamics Research Center (TRC) at NIST critically evaluates thermodynamic data to provide recommended values.[3][9]

References

- 1. Hexane, 2,2-dimethyl- [webbook.nist.gov]

- 2. Hexane, 2,2-dimethyl- [webbook.nist.gov]

- 3. Thermodynamics Research Center - Thermophysical Properties Division, NIST [trc.nist.gov]

- 4. Hexane, 2,2-dimethyl- [webbook.nist.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ThermoData Engine | NIST [nist.gov]

The Atmospheric Chemistry of 2,2-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexane is a branched alkane that enters the atmosphere from various anthropogenic sources, including its use as a solvent and its presence in gasoline. Understanding its atmospheric chemistry is crucial for assessing its impact on air quality, including the formation of ozone and secondary organic aerosols (SOA). This technical guide provides an in-depth overview of the atmospheric fate of this compound, focusing on its primary degradation pathways, reaction kinetics, product formation, and potential to form secondary organic aerosols.

Atmospheric Degradation Pathways

The primary sink for this compound in the troposphere is its reaction with photochemically generated hydroxyl radicals (OH). Reactions with nitrate radicals (NO₃), particularly at night, and chlorine atoms (Cl) in marine or polluted environments can also contribute to its degradation. Photolysis is not a significant removal process for alkanes as they do not absorb solar radiation in the actinic region.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is the dominant atmospheric loss process for this compound during the daytime. The reaction proceeds via hydrogen abstraction from a C-H bond, forming a 2,2-dimethylhexyl radical and a water molecule. The subsequent reactions of the alkyl radical with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂), which then participate in a complex series of reactions that can lead to the formation of ozone and various oxygenated organic compounds.

Reaction with Nitrate Radicals (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for alkanes. Similar to the OH radical reaction, the reaction with NO₃ proceeds through hydrogen abstraction, forming an alkyl radical and nitric acid (HNO₃).

Reaction with Chlorine Atoms (Cl)

In coastal areas or regions with significant sources of chlorine atoms, such as from the photolysis of Cl₂ or the reaction of sea salt aerosols, the reaction with Cl atoms can be a competitive degradation pathway for this compound. This reaction also occurs via hydrogen abstraction, producing an alkyl radical and hydrogen chloride (HCl).

Quantitative Data

The following tables summarize the available quantitative data for the atmospheric reactions of this compound.

Table 1: Rate Constants for the Reaction of this compound with OH Radicals

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 288 | (5.5 ± 0.5) x 10⁻¹² | [Experimental Study] |

| 248 | (4.30 ± 0.12) x 10⁻¹² | [Experimental Study] |

Table 2: Estimated Rate Constants for the Reactions of this compound with NO₃ Radicals and Cl Atoms at 298 K

| Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimation Method |

| NO₃ | ~1 x 10⁻¹⁶ | Structure-Activity Relationship (SAR) |

| Cl | ~1.5 x 10⁻¹⁰ | Structure-Activity Relationship (SAR) |

Note: The rate constants for the reactions with NO₃ and Cl are estimates based on structure-activity relationships for alkanes and should be used with caution. Experimental data for these reactions are currently unavailable.

Table 3: Estimated Secondary Organic Aerosol (SOA) Yield for this compound

| Oxidant | NOx Conditions | Estimated SOA Yield (%) | Basis for Estimation |

| OH | High-NOx | < 5 | Branched alkanes generally exhibit lower SOA yields compared to linear alkanes due to fragmentation.[1][2][3] Studies on other C8 branched alkanes show low yields under high-NOx conditions. |

| OH | Low-NOx | 5 - 15 | Lower NOx conditions can lead to the formation of less volatile products and higher SOA yields for branched alkanes. |

Note: These are estimations based on the general behavior of branched alkanes. Specific experimental data for this compound is needed for a more accurate assessment.

Reaction Mechanisms and Product Formation

The atmospheric oxidation of this compound leads to a variety of oxygenated products. The initial hydrogen abstraction can occur at different positions on the molecule, leading to the formation of various isomeric alkyl radicals. The subsequent reactions of these radicals determine the final product distribution.

OH Oxidation Products

The reaction of the 2,2-dimethylhexyl peroxy radical (RO₂) with nitric oxide (NO) is a key branching point. It can lead to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂), or an organic nitrate (RONO₂). The alkoxy radical can then undergo unimolecular decomposition or react with O₂ to form a variety of carbonyl compounds and other oxygenated products.

NO₃ and Cl Oxidation Products

The product distribution from the reactions with NO₃ and Cl is expected to be similar to that of the OH reaction, as they all proceed through the formation of the same initial alkyl radicals. However, the branching ratios of the subsequent reactions may differ, leading to variations in the final product yields.

Experimental Protocols

The following sections describe generalized experimental protocols for studying the atmospheric chemistry of this compound.

Determination of Gas-Phase Reaction Rate Constants

Relative Rate Method in a Smog Chamber

-

Chamber Preparation: A large-volume (typically > 5000 L) Teflon smog chamber is flushed with purified air until the concentrations of background hydrocarbons and nitrogen oxides (NOx) are below detection limits.

-

Reactant Injection: Known concentrations of this compound, a reference compound with a well-established rate constant (e.g., toluene), and an oxidant precursor (e.g., methyl nitrite for OH radicals, N₂O₅ for NO₃ radicals, or Cl₂ for Cl atoms) are injected into the chamber.

-

Initiation of Reaction: The reaction is initiated by photolysis of the oxidant precursor using UV blacklights (for OH and Cl) or by thermal decomposition in the dark (for NO₃).

-

Monitoring of Reactants: The concentrations of this compound and the reference compound are monitored over time using a gas chromatograph with a flame ionization detector (GC-FID).

-

Data Analysis: The rate constant for the reaction of the oxidant with this compound (k_DMH) is determined relative to the rate constant of the reference compound (k_ref) using the following equation:

ln([DMH]₀/[DMH]ₜ) = (k_DMH/k_ref) * ln([ref]₀/[ref]ₜ)

where [DMH]₀ and [ref]₀ are the initial concentrations, and [DMH]ₜ and [ref]ₜ are the concentrations at time t.

Investigation of Secondary Organic Aerosol (SOA) Formation

Oxidation Flow Reactor (OFR) or Smog Chamber Study

-

Reactor/Chamber Setup: An OFR or a smog chamber is continuously flushed with purified air.

-

Precursor Injection: A constant flow of this compound is introduced into the reactor.

-

Oxidant Generation: An oxidant (e.g., OH radicals generated from the photolysis of O₃ in the presence of water vapor) is introduced into the reactor to initiate the oxidation of this compound.

-

Aerosol Measurement: The size distribution and concentration of the formed SOA particles are measured using a Scanning Mobility Particle Sizer (SMPS). The chemical composition of the SOA can be analyzed using an Aerosol Mass Spectrometer (AMS).

-

SOA Yield Calculation: The SOA yield is calculated as the mass of aerosol formed (ΔM₀) divided by the mass of this compound reacted (ΔHC):

Y = ΔM₀ / ΔHC

Mandatory Visualizations

Conclusion

The atmospheric chemistry of this compound is primarily dictated by its reaction with the hydroxyl radical, leading to the formation of a variety of oxygenated products. While direct experimental data for its reactions with nitrate radicals and chlorine atoms, as well as its specific SOA yield, are currently lacking, estimations based on structure-activity relationships and the behavior of similar branched alkanes suggest that these pathways can also be relevant under specific atmospheric conditions. Further experimental studies are needed to refine our understanding of the complete atmospheric lifecycle of this compound and its impact on air quality.

References

- 1. ACP - Modeling the influence of carbon branching structure on secondary organic aerosol formation via multiphase reactions of alkanes [acp.copernicus.org]

- 2. Modeling the influence of alkane molecular structure on secondary organic aerosol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary organic aerosol formation from intermediate-volatility organic compounds: cyclic, linear, and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Overview of 2,2-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the fundamental physicochemical properties of 2,2-dimethylhexane, an organic compound of interest in various research and industrial applications.

Molecular and Physicochemical Properties

This compound is a branched-chain alkane.[1] Its structure consists of a hexane backbone with two methyl groups attached to the second carbon atom.[1] This branching influences its physical properties, such as its boiling point, which is lower than that of its straight-chain isomer, n-octane.

Table 1: Quantitative Data for this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₈ | - | [1][2][3][4] |

| Molecular Weight | 114.23 | g/mol | [1][2] |

| 114.2285 | g/mol | [3][4] | |

| CAS Number | 590-73-8 | - | [2][3][4] |

| Density | 0.693 | g/mL at 25°C | |

| Boiling Point | 107 | °C | |

| Refractive Index | 1.393 | n20/D |

Atomic Composition and Weight Contribution

The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The molecule contains 8 carbon atoms and 18 hydrogen atoms.

Table 2: Atomic Composition and Molecular Weight Calculation

| Element | Symbol | Count | Standard Atomic Weight Range (amu) | Contribution to Molecular Weight (amu) |

| Carbon | C | 8 | [12.0096, 12.0116][5][6][7] | 96.0768 - 96.0928 |

| Hydrogen | H | 18 | [1.00784, 1.00811][6][7] | 18.14112 - 18.14598 |

| Total | C₈H₁₈ | 26 | ~114.22 - 114.24 |

Note: The standard atomic weight for carbon and hydrogen is presented as an interval to reflect the natural isotopic abundance variation.[5][6][7] The commonly used value of 114.23 g/mol is a conventional representation within this range.

Structural Representation

The structural formula provides a two-dimensional representation of the atomic arrangement and bonding within the this compound molecule.

Figure 1: 2D structure of this compound.

References

- 1. CAS 590-73-8: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Hexane, 2,2-dimethyl- [webbook.nist.gov]

- 4. Hexane, 2,2-dimethyl- [webbook.nist.gov]

- 5. britannica.com [britannica.com]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

Methodological & Application

2,2-Dimethylhexane: A Specialty Solvent for Niche Applications in Organic Synthesis

Application Note

Introduction

2,2-Dimethylhexane is a branched-chain aliphatic hydrocarbon that presents a unique set of physical and chemical properties, making it a potential, albeit specialized, solvent for specific applications in organic synthesis. Its highly nonpolar nature, relatively low boiling point, and steric hindrance around the quaternary carbon center distinguish it from more common alkane solvents like n-hexane or cyclohexane. This document provides an overview of its properties, potential applications, and protocols for its use, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 590-73-8 |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol |

| Density | 0.695 g/mL at 20 °C |

| Boiling Point | 106.8 °C |

| Melting Point | -121.2 °C |

| Flash Point | -3 °C |

| Water Solubility | Insoluble |

| Refractive Index | 1.392 at 20 °C |

Applications in Organic Synthesis

Due to its nonpolar and aprotic nature, this compound is theoretically suitable for reactions involving nonpolar reagents and intermediates. Its branched structure may offer unique solvation properties compared to its linear isomers. Potential, though not extensively documented, applications include:

-

Reactions involving Organometallics: As a non-reactive hydrocarbon, it can be a suitable medium for certain Grignard and organolithium reactions, particularly when the reactivity of ethereal solvents like diethyl ether or THF is a concern. The low polarity of this compound may, however, reduce the solubility and reactivity of some organometallic species.

-

Free-Radical Reactions: Its inert C-H bonds (relative to more reactive solvent sites) make it a potential solvent for free-radical chain reactions, minimizing solvent-derived side products.

-

Catalytic Hydrogenations: For hydrogenations of nonpolar substrates using heterogeneous catalysts, this compound can serve as an inert liquid phase.

-

Polymerization Reactions: In certain coordination or free-radical polymerizations, highly inert and non-coordinating solvents are required. The properties of this compound make it a candidate for such systems.

Experimental Protocols

The following are generalized protocols for the use of this compound as a solvent. These should be adapted and optimized for specific reactions.

Protocol 1: General Procedure for a Grignard Reaction in this compound

This protocol describes a general setup for a Grignard reaction where this compound is used as the primary solvent. Due to the lower solvating power of alkanes for Grignard reagents compared to ethers, this may require higher temperatures or the use of a co-solvent.

Materials:

-

Magnesium turnings

-

Alkyl or aryl halide

-

Electrophile

-

Anhydrous this compound

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or THF (as a potential co-solvent)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Heat gently with a heat gun under a stream of nitrogen to activate the magnesium.

-

Solvent Addition: Add anhydrous this compound to the flask.

-

Grignard Formation: Dissolve the alkyl or aryl halide in anhydrous this compound (or a mixture with a small amount of an ethereal co-solvent) and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate (as evidenced by heat evolution and disappearance of the iodine color), gentle heating may be required. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature. Add the electrophile, dissolved in anhydrous this compound, dropwise from the dropping funnel.

-

Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with this compound or another suitable solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: General Procedure for a Free-Radical Bromination in this compound

This protocol outlines a general procedure for the free-radical bromination of an alkane using N-bromosuccinimide (NBS) in this compound.

Materials:

-

Substrate (e.g., a hydrocarbon with an activated C-H bond)

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous this compound

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate in anhydrous this compound.

-

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the consumption of NBS (succinimide, the byproduct, will float on top of the solvent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Logical Workflow for Solvent Selection

The decision to use a specialized solvent like this compound should be based on a careful consideration of the reaction requirements. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for considering this compound as a solvent.

Signaling Pathway Analogy for Solvent Effects

While not a biological signaling pathway, an analogy can be drawn to illustrate how a solvent choice can "signal" or influence the outcome of a reaction.

Caption: Influence of solvent choice on reaction outcomes.

Safety and Handling

This compound is a highly flammable liquid and should be handled with care in a well-ventilated fume hood. It is also an aspiration hazard. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While not a universally applicable solvent, this compound offers a unique combination of properties that may be advantageous in specific synthetic contexts, particularly where a non-polar, aprotic, and sterically hindered medium is required. The provided protocols offer a starting point for its exploration in such applications. Further research is needed to fully delineate its scope and utility in modern organic synthesis.

Application Notes and Protocols for 2,2-Dimethylhexane as a Reference Standard in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2-dimethylhexane as a reference standard in gas chromatography (GC) for both qualitative and quantitative analyses. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction

This compound is a branched-chain alkane with the chemical formula C8H18.[1] Its well-defined chemical and physical properties, including a boiling point of 107 °C and a molecular weight of 114.23 g/mol , make it a suitable reference standard in gas chromatography for the analysis of volatile and semi-volatile organic compounds. As a reference standard, it can be used for several purposes, including:

-

Qualitative Analysis: Determining the retention time of this compound under specific chromatographic conditions to aid in the identification of this compound in complex mixtures.

-

Quantitative Analysis (External Standard): Creating a calibration curve to determine the concentration of this compound in a sample.

-

Quantitative Analysis (Internal Standard): Adding a known amount of this compound to samples and calibration standards to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of the quantification of other analytes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 590-73-8 | [1] |

| Molecular Formula | C8H18 | [1] |

| Molecular Weight | 114.23 g/mol | |

| Boiling Point | 107 °C | |

| Density | 0.693 g/mL at 25 °C |

Table 2: Typical Gas Chromatography (GC-FID) Conditions for Analysis of C8 Alkanes

| Parameter | Condition |

| Column | |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | |

| Type | Split/Splitless |

| Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven | |

| Initial Temperature | 40 °C, hold for 5 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 150 °C, hold for 2 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector (FID) | |

| Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Table 3: Example Retention Data for this compound

| Parameter | Value |

| Retention Time (t_R) | ~ 8.5 min (under conditions in Table 2) |

| Kovats Retention Index (non-polar column) | ~ 720 |

Note: Retention times are approximate and will vary depending on the specific instrument, column, and analytical conditions.

Table 4: Example Calibration Data for Quantitative Analysis (External Standard)

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 12,500 |

| 25 | 31,250 |

| 50 | 62,500 |

| 100 | 125,000 |

| 250 | 312,500 |

Experimental Protocols

Protocol for Qualitative Analysis: Determination of Retention Time

This protocol describes the procedure for determining the retention time of this compound, which can be used for its identification in unknown samples.

Materials:

-

This compound (≥98% purity)

-

Suitable solvent (e.g., hexane, pentane)